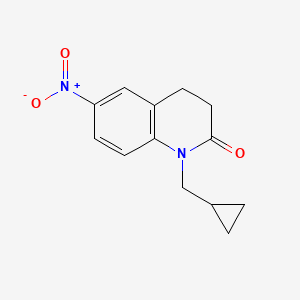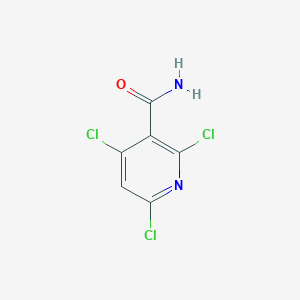![molecular formula C13H12N2O6 B1379382 [1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1638709-80-4](/img/structure/B1379382.png)
[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C13H12N2O6 and its molecular weight is 292.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target nitric oxide synthase, an enzyme responsible for the production of nitric oxide .
Mode of Action
It is known that nitric oxide synthase, a potential target of this compound, produces nitric oxide (no), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .
Biochemical Pathways
The production of nitric oxide by nitric oxide synthase can affect various biochemical pathways, including those involved in immune response and cell signaling .
Result of Action
The production of nitric oxide by nitric oxide synthase can have various effects, including mediating immune response and cell signaling .
Biochemical Analysis
Biochemical Properties
[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase (COX) enzymes. Studies have shown that this compound exhibits potent inhibitory activity against COX1 and COX2 enzymes, with selectivity ratios that suggest a preference for COX1 inhibition . The interaction between this compound and COX enzymes involves binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to induce apoptosis in various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The mechanism involves cell cycle arrest at the S phase, leading to programmed cell death. Additionally, this compound influences cell signaling pathways, particularly those involved in inflammation and apoptosis, by modulating the activity of COX enzymes and other related proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of COX1 and COX2 enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . This inhibition is achieved through competitive binding, where the compound mimics the natural substrate of the enzyme, thereby blocking its catalytic function. Additionally, the compound may influence gene expression by modulating transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects. The compound’s efficacy may diminish over time due to potential adaptive responses by cells.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant adverse effects . At higher doses, the compound may exhibit toxicity, leading to adverse effects such as gastrointestinal irritation and renal dysfunction. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of arachidonic acid . The compound interacts with enzymes such as COX1 and COX2, influencing the production of prostaglandins and other eicosanoids. Additionally, the compound may affect metabolic flux by altering the availability of arachidonic acid and its derivatives, thereby modulating inflammatory responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross cell membranes and accumulate in target tissues. This property enhances its efficacy in inhibiting COX enzymes and reducing inflammation at sites of tissue injury.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other cytoplasmic proteins . Additionally, the compound may be directed to specific subcellular compartments through post-translational modifications or targeting signals, enhancing its ability to modulate cellular processes involved in inflammation and apoptosis.
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c16-11(17)4-8-12(18)15(13(19)14-8)5-7-1-2-9-10(3-7)21-6-20-9/h1-3,8H,4-6H2,(H,14,19)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLPILKIHYVUJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B1379299.png)
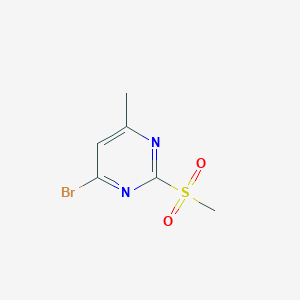
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)

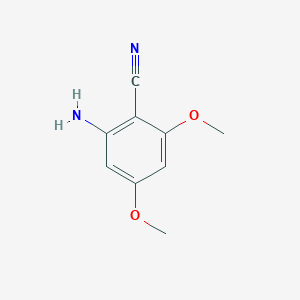
![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)
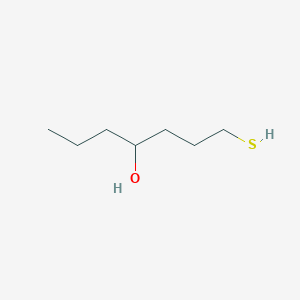


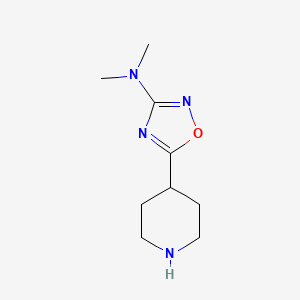
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)
